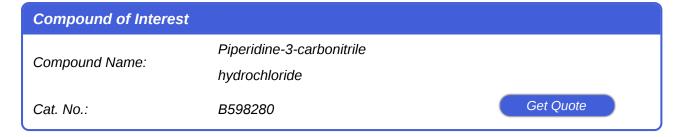


Crystal Structure Analysis of Piperidine-3carbonitrile Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperidine-3-carbonitrile derivatives. Due to the limited availability of public domain crystallographic data for **piperidine-3-carbonitrile hydrochloride** isomers, this guide presents a comprehensive analysis of a closely related and structurally significant compound: 3-oxo-3-(piperidin-1-yl)propanenitrile. The methodologies and structural insights derived from this analogue serve as a valuable reference for researchers working with piperidine-3-carbonitrile and its salts.

The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is crucial for rational drug design and development. This guide offers detailed experimental protocols, quantitative structural data, and visual representations of the analytical workflow to aid in these endeavors.

Representative Crystal Structure Data: 3-oxo-3-(piperidin-1-yl)propanenitrile

The following tables summarize the crystallographic data for 3-oxo-3-(piperidin-1-yl)propanenitrile, a compound featuring a piperidine ring functionalized with a cyanomethyl group at the nitrogen atom. This data provides a foundational understanding of the conformational preferences and structural parameters that can be expected in related molecules.





Table 1: Crystal Data and Structure Refinement Details



Parameter	Value
Empirical Formula	C ₈ H ₁₂ N ₂ O
Formula Weight	152.19
Temperature	293(2) K
Wavelength	1.54178 Å
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
а	9.7106(2) Å
b	8.9468(2) Å
С	9.8487(2) Å
α	90°
β	101.425(1)°
У	90°
Volume	838.69(3) Å ³
Z	4
Calculated Density	1.205 Mg/m³
Absorption Coefficient	0.663 mm ⁻¹
F(000)	328
Data Collection & Refinement	
Theta range for data collection	9.12 to 66.63°
Reflections collected	5110
Independent reflections	1222 [R(int) = 0.029]
Completeness to theta = 66.63°	99.8 %



Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1222 / 0 / 100
Goodness-of-fit on F ²	1.053
Final R indices [I>2sigma(I)]	R1 = 0.053, wR2 = 0.128
R indices (all data)	R1 = 0.057, wR2 = 0.132

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
N(1)-C(1)	1.464(2)
N(1)-C(5)	1.465(2)
N(1)-C(6)	1.348(2)
C(6)-O(1)	1.238(2)
C(6)-C(7)	1.516(2)
C(7)-C(8)	1.458(2)
C(8)-N(2)	1.144(2)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)



Angle	Value (°)
C(1)-N(1)-C(5)	112.5(1)
C(1)-N(1)-C(6)	123.4(1)
C(5)-N(1)-C(6)	124.1(1)
O(1)-C(6)-N(1)	121.7(1)
O(1)-C(6)-C(7)	120.7(1)
N(1)-C(6)-C(7)	117.6(1)
C(6)-C(7)-C(8)	112.9(1)
N(2)-C(8)-C(7)	178.1(2)
Torsion Angle	Value (°)
C(5)-N(1)-C(1)-C(2)	55.4(2)
N(1)-C(1)-C(2)-C(3)	-55.7(2)
C(1)-C(2)-C(3)-C(4)	56.0(2)
C(2)-C(3)-C(4)-C(5)	-56.1(2)
C(3)-C(4)-C(5)-N(1)	55.8(2)
C(1)-N(1)-C(5)-C(4)	-55.4(2)

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural analysis of piperidine-3-carbonitrile derivatives, based on established procedures for similar compounds.

Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile[1][2]

A mixture of ethyl cyanoacetate (1 equivalent) and piperidine (2 equivalents) in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.[1]



Single-Crystal X-ray Diffraction Analysis[1][2]

A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a controlled temperature, typically 293(2) K, using graphite-monochromated MoKα or CuKα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at a specified frequency (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹. Samples can be prepared as KBr pellets or thin films.
- Mass Spectrometry (MS): High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.

Visualization of Experimental Workflow

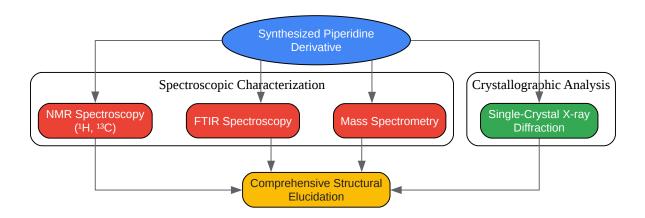
The following diagrams illustrate the typical workflows for the synthesis and crystal structure analysis of piperidine derivatives.



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Caption: Workflow for the synthesis and single-crystal X-ray analysis.





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Caption: Comprehensive characterization pathway for piperidine derivatives.

Conclusion

This technical guide provides a framework for the crystal structure analysis of piperidine-3-carbonitrile derivatives, utilizing data from a closely related analogue, 3-oxo-3-(piperidin-1-yl)propanenitrile. The presented data and experimental protocols offer valuable insights for researchers in medicinal chemistry and drug development. The chair conformation of the piperidine ring observed in the analogue is a common and energetically favorable conformation for such six-membered heterocyclic systems. The detailed bond lengths, angles, and torsion angles provide a quantitative basis for computational modeling and structure-activity relationship studies of novel piperidine-3-carbonitrile derivatives. Further research is warranted to obtain and analyze the crystal structures of the specific hydrochloride isomers to provide a more direct comparison.

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References



- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications PMC [pmc.ncbi.nlm.nih.gov]
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